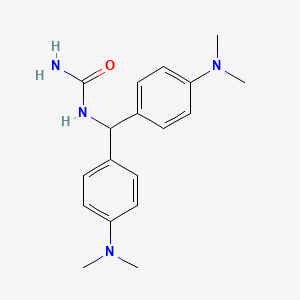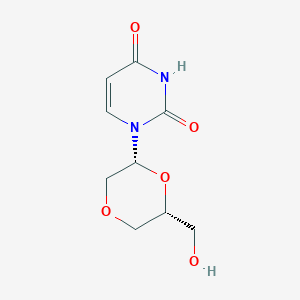
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is a chemical compound with the molecular formula C5H6N2O3. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its unique structure, which includes a hydroxymethyl group and a dioxane ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil typically involves the reaction of uracil derivatives with formaldehyde under specific conditions. One common method is the reaction of 6-formyluracil with formaldehyde in the presence of a base to form the hydroxymethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to form different hydroxylated products.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated, formylated, and substituted derivatives of this compound .
Scientific Research Applications
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of uracil derivatives.
Biology: Investigated for its potential role in DNA repair and replication processes.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in DNA synthesis and repair, thereby affecting cellular processes. The hydroxymethyl group and dioxane ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyluracil: A simpler derivative with only a hydroxymethyl group.
5-Hydroxymethyluracil: Another derivative with a hydroxymethyl group at a different position.
6-Formyluracil: A related compound with a formyl group instead of a hydroxymethyl group.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is unique due to its combination of a hydroxymethyl group and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other uracil derivatives .
Properties
CAS No. |
101527-68-8 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-6-4-15-5-8(16-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
InChI Key |
ZSLKBIKKAYFZRU-HTRCEHHLSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


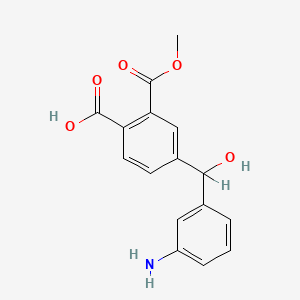
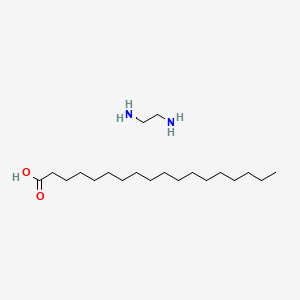

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
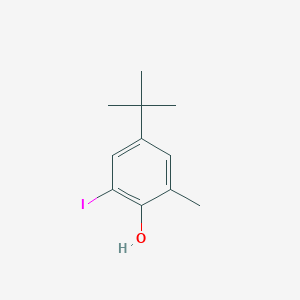
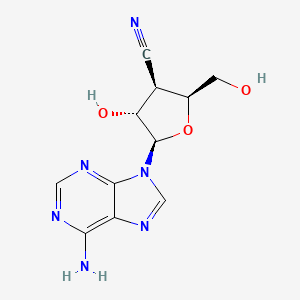
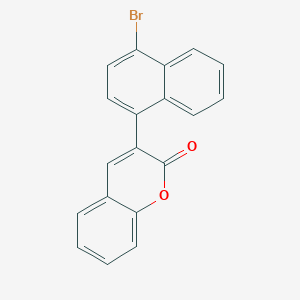
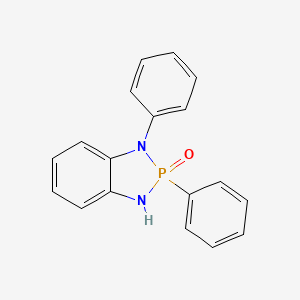
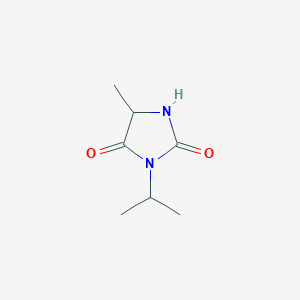

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
